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Compound of Interest

Compound Name: SAR 97276

Cat. No.: B1665694

Foreword: This document provides a comprehensive technical overview of the discontinued
antimalarial drug candidate SAR 97276 (also known as albitiazolium). It is intended for
researchers, scientists, and professionals in the field of drug development, offering a detailed
examination of the compound's mechanism of action, preclinical and clinical findings, and the
ultimate reasons for the cessation of its development. The information presented herein is
compiled from publicly available research and clinical trial data.

Introduction

SAR 97276 is a bis-thiazolium choline analogue that was developed as a potential treatment
for malaria, particularly severe malaria caused by Plasmodium falciparum. Its novel mechanism
of action, targeting phospholipid biosynthesis, made it a promising candidate in the fight
against drug-resistant malaria. Despite demonstrating potent in vitro and in vivo activity in
preclinical studies, the development of SAR 97276 was ultimately discontinued due to a lack of
sufficient efficacy in Phase 2 clinical trials. This guide will delve into the scientific journey of
SAR 97276, from its promising beginnings to its eventual termination, providing valuable
insights for future antimalarial drug discovery and development.

Mechanism of Action

SAR 97276 exerts its antimalarial effect through a dual mechanism, primarily by disrupting the
parasite's phospholipid metabolism and secondarily by interfering with heme detoxification.

Inhibition of Phospholipid Biosynthesis
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Plasmodium falciparum requires rapid synthesis of phospholipids, particularly
phosphatidylcholine (PC), for membrane biogenesis during its prolific replication within human
erythrocytes. SAR 97276, as a choline analogue, competitively inhibits the transport of choline
into the parasite.[1] Choline is a crucial precursor for the de novo synthesis of PC via the
Kennedy pathway. By blocking choline uptake, SAR 97276 effectively starves the parasite of a
vital building block for its cell membranes, leading to growth inhibition and parasite death.
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Figure 1: Inhibition of Phospholipid Biosynthesis by SAR 97276.

Interference with Heme Detoxification

During the intraerythrocytic stage, the malaria parasite digests large amounts of host
hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into
an insoluble crystalline pigment called hemozoin. Some evidence suggests that bis-thiazolium
compounds like SAR 97276 can also interfere with this heme detoxification process, leading to
the accumulation of toxic heme and contributing to parasite killing. However, the primary
mechanism of action is considered to be the inhibition of phospholipid biosynthesis.
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Figure 2: Interference with Heme Detoxification by SAR 97276.

Preclinical Data

SAR 97276 demonstrated potent activity against P. falciparum in both in vitro and in vivo

preclinical models.

In Vitro Activity

The in vitro efficacy of SAR 97276 was assessed against various strains of P. falciparum. The
half-maximal inhibitory concentration (IC50) against the chloroquine-sensitive 3D7 strain was
found to be in the low nanomolar range, indicating high potency.

Strain IC50 (nM)

P. falciparum 3D7 4.2

Table 1: In vitro activity of SAR 97276 against P.
falciparum 3D7 strain.[2]

In Vivo Activity

In vivo studies in murine models of malaria showed that SAR 97276 was highly efficacious.
While specific ED50 and ED90 values are not consistently reported across all publications, the
available data indicated that the compound could cure malaria infections in mice at low doses.

Clinical Development and Discontinuation
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The promising preclinical profile of SAR 97276 led to its advancement into clinical trials.

However, the results from Phase 2 studies ultimately led to the discontinuation of its

development for the treatment of malaria.

Phase 1 Clinical Trials

Phase 1 trials established a good safety and tolerability profile for SAR 97276 in healthy

human volunteers.

Phase 2 Clinical Trials

Two open-label, multi-center Phase 2 trials were conducted in African adults and children with

uncomplicated falciparum malaria. These studies revealed the critical efficacy limitations of

SAR 97276.

Study 1: This study investigated single and multiple-dose regimens of SAR 97276. A single

dose showed insufficient efficacy. While a 3-day intramuscular regimen showed acceptable

efficacy in adults, the cure rate in children was inadequate.

Population Regimen N Cure Rate (%)
Single Dose IM (0.18

Adults 34 59
mg/kg)
Single Dose IV (0.14

Adults 30 77
mg/kg)
3-Day IM (0.18 mg/k

Adults ) yIM( I 30 20
daily)
3-Day IM (0.18 mg/k

Children yIM( 9 19 68

daily)

Table 2: Efficacy
results from Phase 2
Study 1 of SAR
97276.
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Study 2: This study evaluated higher doses of SAR 97276 in teenagers. The results were
disappointing, with all patients in the once-daily group and a majority in the twice-daily group
requiring rescue therapy. Due to this lack of efficacy, the study was terminated before enrolling
younger children.

Required Rescue

Population Regimen N
Therapy (%)
3-Day IM (0.5 mg/k
Teenagers Y ) ( I 8 100
once daily)
3-Day IM (0.25 mg/k
Teenagers yIM( 9ra 8 62.5

twice daily)

Table 3: Efficacy
results from Phase 2
Study 2 of SAR
97276.

The consistent finding of insufficient efficacy, particularly in pediatric populations who are most
vulnerable to malaria, led to the decision to discontinue the development of SAR 97276 for this
indication.

Experimental Protocols

This section details the key experimental methodologies employed in the evaluation of SAR
97276.

In Vitro Susceptibility Assay

The in vitro activity of SAR 97276 against P. falciparum was typically determined using a
standardized SYBR Green I-based fluorescence assay.

Protocol:
e P. falciparum cultures are synchronized at the ring stage.

e The parasites are exposed to serial dilutions of SAR 97276 in 96-well plates.
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The plates are incubated for 72 hours under standard culture conditions (5% CO2, 5% 02,
90% N2 at 37°C).

SYBR Green | dye is added to each well to stain the parasite DNA.
Fluorescence is measured using a fluorescence plate reader.

The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Start: Synchronized P. falciparum Culture

Prepare Serial Dilutions of SAR 97276

'

Incubate Parasites with Drug (72h)

'

Add SYBR Green | Stain

'

Measure Fluorescence

Calculate IC50
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Figure 3: Workflow for In Vitro Susceptibility Assay.

Determination of Parasitemia

In the clinical trials, parasitemia was determined by microscopic examination of Giemsa-stained
blood smears.

Protocol:

Thick and thin blood smears are prepared from patient blood samples.

The smears are fixed with methanol (thin smear only) and stained with Giemsa solution.

Parasites are counted against a predetermined number of white blood cells (WBCs) or red
blood cells (RBCs) under a light microscope with an oil immersion objective.

Parasite density is calculated and expressed as parasites per microliter of blood.

Pharmacokinetic Analysis

Plasma concentrations of SAR 97276 were determined using a validated liquid
chromatography-tandem mass spectrometry (LC-MS/MS) method.

Protocol:

o Sample Preparation: Plasma samples are subjected to protein precipitation using a suitable
organic solvent (e.g., acetonitrile).

o Chromatographic Separation: The supernatant is injected into a liquid chromatography
system equipped with a C18 reverse-phase column. The analyte is separated from
endogenous plasma components using a specific mobile phase gradient.

e Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem
mass spectrometer. SAR 97276 is ionized (typically by electrospray ionization) and detected
using multiple reaction monitoring (MRM) for high selectivity and sensitivity.

e Quantification: The concentration of SAR 97276 in the plasma samples is determined by
comparing its peak area to that of a known concentration of an internal standard.
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Implications and Future Directions

The discontinuation of SAR 97276 development highlights several key challenges and
considerations in the field of antimalarial drug discovery:

o Translational Efficacy: Despite potent preclinical activity, SAR 97276 failed to demonstrate
sufficient efficacy in human clinical trials. This underscores the difficulty in translating
preclinical findings to clinical success and the importance of robust early clinical
development strategies.

» Pediatric Populations: The lower efficacy observed in children is a significant concern, as this
group bears the highest burden of malaria. Future antimalarial development programs must
prioritize efficacy and safety in pediatric populations from the outset.

o Novel Mechanisms of Action: While SAR 97276's novel mechanism was a key driver of its
initial development, this did not guarantee clinical success. The exploration of diverse and
novel drug targets remains crucial in the face of growing drug resistance, but rigorous clinical
validation is paramount.

o Combination Therapy: Although developed as a monotherapy, the potential of choline
analogues like SAR 97276 in combination with other antimalarials with different mechanisms
of action could be an area for future investigation.

In conclusion, the story of SAR 97276 serves as a valuable case study in the complexities of
antimalarial drug development. While the compound itself did not reach the market, the
scientific knowledge gained from its investigation, particularly regarding the targeting of
phospholipid biosynthesis, contributes to the broader effort to develop new and effective
therapies to combat malaria. The data and lessons learned from the SAR 97276 program
should inform and guide future research in this critical area of global health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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